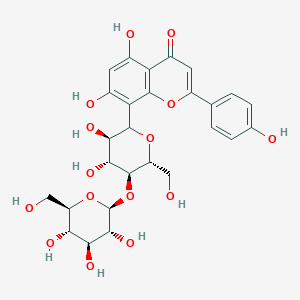

Vitexia-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases . Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose, while glycosidases operate under thermodynamic control using non-activated sugar donors . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Industrial Production Methods: Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% . The reaction is typically conducted in a phosphate buffer containing β-fructosidase, sucrose, and vitexin, with the mixture shaken at 35°C for 24 hours .

Chemical Reactions Analysis

Types of Reactions: Vitexia-glucoside primarily undergoes glycosylation reactions. Glycosylation enhances its solubility and bioactivity, making it more suitable for pharmaceutical applications .

Common Reagents and Conditions: The glycosylation reactions involve the use of glycosyltransferases or glycosidases, with common reagents including uridine-diphosphate glucose and non-activated sugar donors . The reactions are conducted in organic solvents like ethyl acetate, with optimal conditions being 30–80% solvent concentration and temperatures around 35°C .

Major Products: The major products of these reactions are vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, both of which exhibit greater aqueous solubility than vitexin .

Scientific Research Applications

Vitexia-glucoside has numerous scientific research applications due to its pharmacological properties. It has been studied for its anti-tumor, anti-oxidant, anti-viral, and hepatoprotective activities . In cancer research, this compound has shown higher anti-tumor activities compared to vitexin, particularly in human breast cancer cytotoxicity assays . Its anti-oxidant properties make it a potential candidate for treating oxidative stress-related diseases . Additionally, its anti-viral and hepatoprotective activities have been explored in various studies .

Mechanism of Action

The mechanism of action of vitexia-glucoside involves its interaction with various molecular targets and pathways. It exerts its anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-viral and hepatoprotective effects are mediated through its interaction with viral proteins and liver enzymes, respectively .

Comparison with Similar Compounds

Vitexia-glucoside is unique due to its C-glycosylated structure, which confers greater stability and resistance to enzymatic degradation compared to other flavonoids . Similar compounds include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, which are glycosylated derivatives of vitexin . These derivatives exhibit greater aqueous solubility and enhanced pharmacological activities compared to vitexin .

Biological Activity

Vitexia-glucoside, a glycosylated derivative of the flavonoid vitexin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is primarily derived from vitexin, which is known for its various health benefits, including antioxidant, anti-inflammatory, and antitumor properties. The glycosylation process enhances the solubility and bioavailability of vitexin, making this compound a promising candidate for pharmaceutical applications.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in cells. This is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders.

2. Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that vitexin and its glycosides significantly suppressed cell growth in human breast cancer cells by inducing apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.3 | Inhibition of NF-κB signaling pathway |

3. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various animal models . This activity is beneficial in conditions like arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- NF-κB Pathway Inhibition : Vitexin derivatives inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression . By preventing the nuclear translocation of NF-κB p65, this compound reduces the expression of target genes involved in cell survival and proliferation.

- Cell Cycle Regulation : this compound induces cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors (CDKIs) and downregulating cyclins . This effect leads to decreased cell division and increased apoptosis.

Case Study 1: Antitumor Activity in Breast Cancer

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.2 µM. Mechanistic studies revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Effects

In a murine model of induced inflammation, administration of this compound resulted in significant reductions in serum levels of inflammatory markers such as TNF-α and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with this compound compared to controls .

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |

InChI Key |

NDSUKTASTPEKBX-YGBVHABKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.